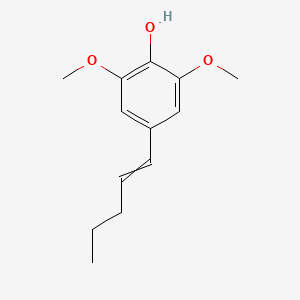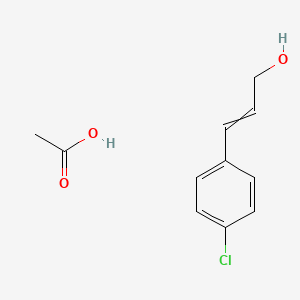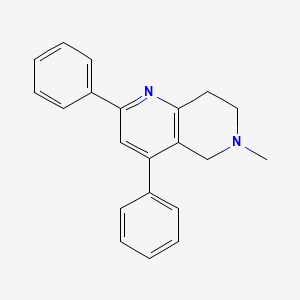
1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl- is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of 1,6-naphthyridine consists of a fused ring system derived from the fusion of two pyridine rings through adjacent carbon atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-naphthyridine derivatives typically involves multi-step processes. One common method is the aza-Diels-Alder reaction (Povarov reaction), which is activated by a Lewis acid. This reaction involves the condensation of ketones, malononitrile, and amines . Another method includes the Gould-Jacobs reaction, which involves the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization .
Industrial Production Methods
Industrial production methods for 1,6-naphthyridine derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to improve yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Naphthyridine derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert naphthyridine derivatives into tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
1,6-Naphthyridine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Industry: Used in the development of new materials and as intermediates in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,6-naphthyridine derivatives varies depending on their specific structure and target. For example, some derivatives act as inhibitors of HIV-1 integrase by binding to the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site . Other derivatives may interact with different molecular targets and pathways, leading to their diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,6-naphthyridine, 5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl- include:
1,5-Naphthyridine: Another isomer with different biological activities and properties.
1,8-Naphthyridine: Known for its use in medicinal chemistry and as a building block for more complex molecules.
Quinoline: A structurally related compound with a wide range of applications in chemistry and medicine.
Uniqueness
1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl- is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
144791-56-0 |
|---|---|
Fórmula molecular |
C21H20N2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
6-methyl-2,4-diphenyl-7,8-dihydro-5H-1,6-naphthyridine |
InChI |
InChI=1S/C21H20N2/c1-23-13-12-20-19(15-23)18(16-8-4-2-5-9-16)14-21(22-20)17-10-6-3-7-11-17/h2-11,14H,12-13,15H2,1H3 |
Clave InChI |
SAJSNUXLXIVRNP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C(C1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-](/img/structure/B12548107.png)
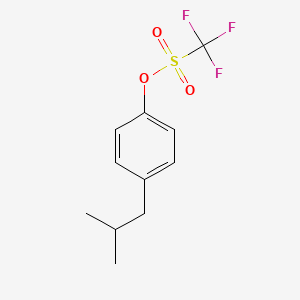
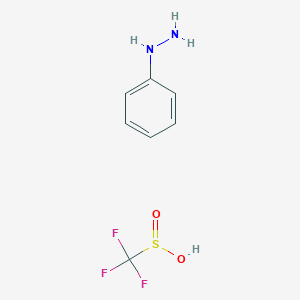
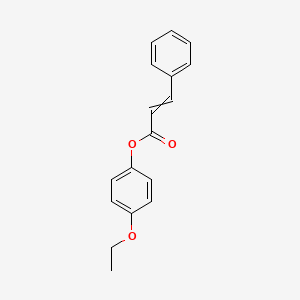
![Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-](/img/structure/B12548152.png)
![6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12548153.png)
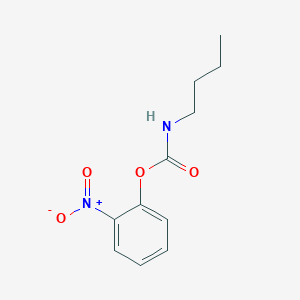
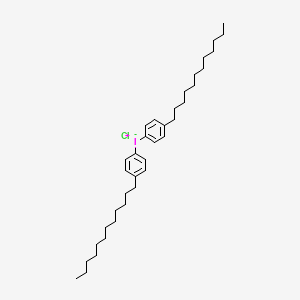
![(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone](/img/structure/B12548162.png)

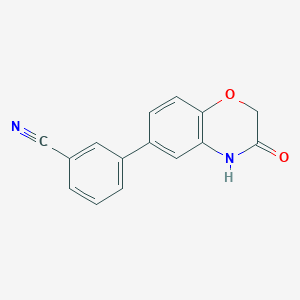
![3-(Benzenesulfonyl)-5-[2-(4-methylphenyl)hydrazinylidene]-1-phenyl-1,5-dihydro-4H-pyrazol-4-one](/img/structure/B12548176.png)
